![molecular formula C30H24N2O2 B14391384 N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide) CAS No. 88280-70-0](/img/structure/B14391384.png)
N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-ethenylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is a complex organic compound characterized by the presence of biphenyl and benzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) typically involves a multi-step process. One common method includes the coupling of 4,4’-dibromobiphenyl with 2-ethenylbenzamide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The biphenyl and benzamide groups facilitate binding through hydrophobic interactions and hydrogen bonding. These interactions can modulate signaling pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4’-aminophenyl)-1,1’-biphenyl-4,4’-diamine: Similar biphenyl structure but with amino groups instead of benzamide.
N,N’-Bis(2-naphthyl)-N,N’-diphenylbenzidine: Contains naphthyl and phenyl groups, used in organic electronics.
Uniqueness
N,N’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-ethenylbenzamide) is unique due to its combination of biphenyl and benzamide groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
88280-70-0 |
|---|---|
Formule moléculaire |
C30H24N2O2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-ethenyl-N-[4-[4-[(2-ethenylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H24N2O2/c1-3-21-9-5-7-11-27(21)29(33)31-25-17-13-23(14-18-25)24-15-19-26(20-16-24)32-30(34)28-12-8-6-10-22(28)4-2/h3-20H,1-2H2,(H,31,33)(H,32,34) |
Clé InChI |
RMJKEGOSXWKKLH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
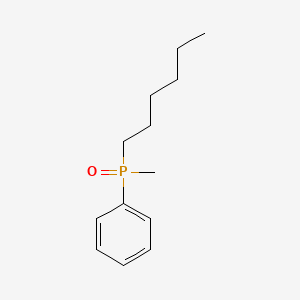

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)

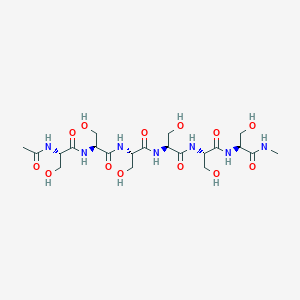
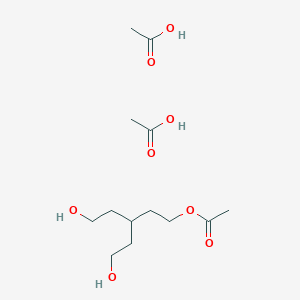
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![Acetic acid;[3-chloro-2-[hydroxy(dimethyl)silyl]oxypropyl] acetate](/img/structure/B14391343.png)
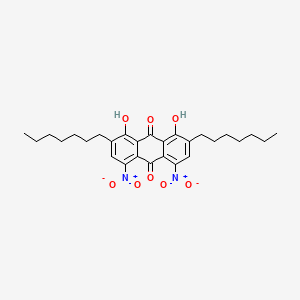
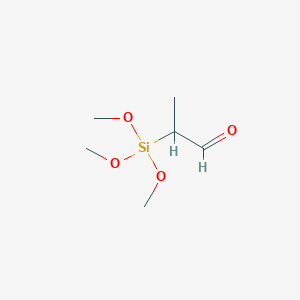

![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
![2-[(1-Iodo-3,7-dimethyloct-6-en-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14391366.png)
